molecular formula C17H17FN2O2 B15284689 N'-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B15284689
M. Wt: 300.33 g/mol
InChI Key: FXQZDXARQIDJOL-UYRXBGFRSA-N
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Description

N’-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H17FN2O2 It is known for its unique structure, which includes a fluorophenyl group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 4-fluoroacetophenone with 3-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-fluorophenyl)ethylidene)-2-(2-thienyl)acetohydrazide
  • N-(1-(4-fluorophenyl)ethylidene)-4-phenyl-1-piperazinamide

Uniqueness

N’-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of fluorophenyl and methylphenoxy groups

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H17FN2O2/c1-12-4-3-5-16(10-12)22-11-17(21)20-19-13(2)14-6-8-15(18)9-7-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-13-

InChI Key

FXQZDXARQIDJOL-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C(/C)\C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)F

Origin of Product

United States

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